5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
CAS No.: 669716-56-7
Cat. No.: VC21198966
Molecular Formula: C34H35N3O4S
Molecular Weight: 581.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669716-56-7 |
|---|---|
| Molecular Formula | C34H35N3O4S |
| Molecular Weight | 581.7 g/mol |
| IUPAC Name | 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39) |
| Standard InChI Key | WQAAAKSJZKFMMQ-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound identified by the Chemical Abstracts Service (CAS) registry number 669716-56-7 . The compound is frequently referred to by several synonyms in the scientific literature, most notably as "Pioglitazone Impurity 21," which indicates its relationship to the antidiabetic medication pioglitazone . Other synonyms include "Pyridine-6-[4-[2-[5-ethyl-6-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl] pioglitazone" and "Pioglitazone Pyridine-6-[4-[2-[5-ethyl-6-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]" . These alternative names highlight different structural aspects of the molecule and its relationship to the parent drug.
Physical and Chemical Properties
The compound possesses several distinctive physicochemical properties that are important for its identification and characterization. The molecular formula of this compound is C34H35N3O4S, with a calculated molecular weight of 581.72 g/mol . The structure contains a thiazolidine-2,4-dione core, which is a significant pharmacophore in many antidiabetic medications. This heterocyclic moiety features a five-membered ring with sulfur and nitrogen atoms, along with two carbonyl groups at positions 2 and 4 . The compound also contains multiple aromatic rings, including pyridine and phenyl groups, connected by ethoxy linkages, creating a complex three-dimensional structure with specific binding properties.
Structural Relationship to Pioglitazone
Pioglitazone and Its Impurities
The compound under review is specifically classified as an impurity of pioglitazone, a medication belonging to the thiazolidinedione class used in the treatment of type 2 diabetes mellitus . Pioglitazone acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ), thereby improving insulin sensitivity in peripheral tissues. During the manufacturing process of pioglitazone, various impurities may form, with 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione being one of them .
According to research by Kumar et al., three prominent impurities were detected in pioglitazone bulk drug at concentrations of approximately 0.1% . Though their study specifically identified three other impurities (designated as I, II, and III), the detection and characterization methodology provides valuable insights into how pharmaceutical impurities like 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione are isolated and identified.
Structural Similarity and Differences
Analytical Detection and Characterization
Chromatographic Methods
Detection and quantification of 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione in pharmaceutical preparations primarily relies on high-performance liquid chromatography (HPLC) . Based on methodologies described for similar impurities, reversed-phase HPLC with appropriate detection methods (typically UV detection) can effectively separate and identify the compound from the active pharmaceutical ingredient and other impurities. Retention time characteristics serve as important parameters for identification, with specific conditions optimized for the separation of structurally similar compounds.
In the analysis of pioglitazone impurities described by Kumar et al., the chromatographic separation was achieved using HPLC methods, with impurities displaying specific retention time patterns that allowed for their identification . Similar methodology would likely be applicable for the detection and quantification of 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione in pharmaceutical preparations.
Spectroscopic Identification
Spectroscopic techniques play a crucial role in the structural characterization of thiazolidine-2,4-dione derivatives, including the compound under review. Based on characterization methods employed for similar compounds, several spectroscopic approaches would be applicable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provide detailed information about the structural arrangement of hydrogen and carbon atoms in the molecule .
-
Infrared (IR) Spectroscopy: This technique can identify functional groups such as carbonyl (C=O), amine (NH), and other characteristic bonds. For thiazolidine-2,4-dione derivatives, IR spectroscopy typically reveals characteristic absorption bands for the C=O groups at positions 2 and 4, as well as the NH group .
-
Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound, which is valuable for structural confirmation .
Based on spectral data reported for analogous compounds, the IR spectrum of 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione would likely show characteristic absorption bands for NH stretching (~3200-3400 cm⁻¹), C=O stretching (~1700-1750 cm⁻¹), C-N stretching (~1300-1350 cm⁻¹), and C-S stretching (~600-650 cm⁻¹) .
Future Research Directions
Structural Optimization and Derivatization
The complex structure of 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione offers numerous opportunities for structural optimization. Future research could focus on:
-
Modification of the thiazolidine-2,4-dione core to enhance specific biological activities
-
Optimization of the linking groups to improve pharmacokinetic properties
-
Introduction of additional functional groups to enhance binding specificity
-
Development of simplified analogs with improved synthetic accessibility
Such structural modifications could potentially yield compounds with enhanced therapeutic properties and reduced side effects compared to existing thiazolidinedione medications.
Advanced Analytical Methods
Development of more sensitive and specific analytical methods for the detection and quantification of 5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione represents another area for future research. Advanced techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) could provide improved sensitivity and specificity for impurity profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume